((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane
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Overview
Description
((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane is an organosilicon compound that features a unique combination of an azido group, an octyl chain, and a tert-butyl diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane typically involves the reaction of 8-azido-1-octanol with tert-butyldiphenylchlorosilane. The reaction is carried out in the presence of a base such as imidazole or 4-dimethylaminopyridine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) catalysts, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Major Products Formed
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential precursor for the development of novel materials with specific properties.
Bioconjugation: The azido group allows for the attachment of biomolecules through click chemistry, useful in drug development and molecular biology.
Mechanism of Action
The mechanism of action of ((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane largely depends on the functional group transformations it undergoes. The azido group can be converted into an amine or triazole, which can then interact with various molecular targets. For example, in click chemistry, the formation of triazoles can facilitate the attachment of the compound to biomolecules, enabling targeted delivery or labeling .
Comparison with Similar Compounds
Similar Compounds
((8-Azidooctyl)oxy)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of tert-butyl diphenylsilane.
((8-Azidooctyl)oxy)(triethyl)silane: Contains a triethylsilyl group.
((8-Azidooctyl)oxy)(triphenyl)silane: Features a triphenylsilyl group.
Uniqueness
((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane is unique due to the presence of the bulky tert-butyl diphenylsilane group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
8-azidooctoxy-tert-butyl-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3OSi/c1-24(2,3)29(22-16-10-8-11-17-22,23-18-12-9-13-19-23)28-21-15-7-5-4-6-14-20-26-27-25/h8-13,16-19H,4-7,14-15,20-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQWSCQPZIPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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